molecular formula C7H8BFO4 B8202300 (2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid

(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid

Cat. No.: B8202300
M. Wt: 185.95 g/mol
InChI Key: GZNBWAMHRGMYHO-UHFFFAOYSA-N
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Description

(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, hydroxy, and methoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-hydroxy-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for (2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product . The fluoro, hydroxy, and methoxy substituents can influence the electronic properties and reactivity of the compound, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid is unique due to the presence of all three substituents (fluoro, hydroxy, and methoxy) on the phenyl ring. This combination of functional groups provides distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

(2-fluoro-3-hydroxy-4-methoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNBWAMHRGMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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